Plasma Polymerization Deposition Rate: Tetravinylsilane vs. Vinyltrimethylsilane
Under identical plasma polymerization conditions (100 W RF power, 100 Pa vapor pressure), tetravinylsilane (TVS) demonstrates a deposition rate 13.5 times higher than that of vinyltrimethylsilane (VTMS), a mono-vinyl analog [1]. The average deposition rate of pp-VTMS was 2.44 μg/min, while pp-TVS achieved a 13.5-fold increase [1].
| Evidence Dimension | Plasma polymerization deposition rate |
|---|---|
| Target Compound Data | 13.5-fold higher than VTMS; absolute rate range 8–165 nm/min depending on RF power [2] |
| Comparator Or Baseline | Vinyltrimethylsilane (VTMS) average deposition rate: 2.44 μg/min at 100 W, 100 Pa [1] |
| Quantified Difference | 13.5-fold increase |
| Conditions | Plasma polymerization (100 W RF, 100 Pa vapor pressure) [1]; RF pulsed plasma, 0.1–150 W effective power [2] |
Why This Matters
The substantially higher deposition rate of TVS translates to increased throughput and reduced processing time in plasma-enhanced chemical vapor deposition (PECVD) manufacturing, a critical economic factor in semiconductor and coating industries.
- [1] Cech, V., et al. (2002). Detection of deposition rate of plasma-polymerized silicon-containing films by quartz crystal microbalance. Thin Solid Films, 413(1-2), 131-137. View Source
- [2] Cech, V., Studynka, J., Conte, N., & Perina, V. (2007). Physico-chemical properties of plasma-polymerized tetravinylsilane. Surface and Coatings Technology, 201(9-11), 5512-5517. View Source
